5-Methyl-1,3,4-thiadiazole-2-carbonitrile (CAS 518015-09-3) is a highly reactive, bifunctional heterocyclic building block utilized primarily in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Featuring a 1,3,4-thiadiazole core substituted with a methyl group and a highly electrophilic cyano group, this compound serves as a critical precursor for amidines, tetrazoles, and specialized carboxylic acid derivatives. In industrial and medicinal chemistry workflows, it is predominantly procured to bypass the hazardous and low-yielding cyanation of its corresponding amine, providing a direct, scalable entry point into Biginelli-type multicomponent condensations and the development of viral polymerase inhibitors [1].
Substituting 5-methyl-1,3,4-thiadiazole-2-carbonitrile with its direct precursor, 5-methyl-1,3,4-thiadiazol-2-amine, or its functional analog, 5-methyl-1,3,4-thiadiazole-2-carboxylic acid, introduces severe process inefficiencies. In-house synthesis from the amine requires a Sandmeyer-type cyanation utilizing highly toxic copper(I) cyanide, which typically results in poor yields and significant hazardous waste generation [1]. Furthermore, attempting to use the carboxylic acid analog for amidine synthesis necessitates a multi-step sequence of amidation and dehydration. Procuring the exact carbonitrile compound enables a direct, one-step Pinner reaction to form 5-methyl-1,3,4-thiadiazole-2-carboximidamide, a mandatory intermediate for downstream dihydropyrimidine core construction [1].
5-Methyl group is required for sulfonylation in the patented rosuvastatin route; other 5-substituents alter steric and electronic profile.
Reported antifungal synergy with amphotericin B is specific to the 5-methyl derivative C1; naphthalen-1-ylmethyl analog NTBD showed weaker synergy and different renal cell model response.
5-Phenyl and 5-isopropyl analogs have higher LogP and molecular weight, affecting aqueous compatibility and purification workflow.
The synthesis of 5-methyl-1,3,4-thiadiazole-2-carbonitrile from 5-methyl-1,3,4-thiadiazol-2-amine via a standard Sandmeyer-type reaction requires stoichiometric copper(I) cyanide (CuCN). Patent literature demonstrates that this specific cyanation suffers from severe inefficiency, yielding approximately 13% of the target carbonitrile [1]. Procuring the carbonitrile directly eliminates this extreme yield bottleneck and removes highly toxic cyanide reagents from the manufacturing or laboratory workflow.
| Evidence Dimension | Synthesis Yield and Reagent Toxicity |
| Target Compound Data | Procured directly (bypasses synthesis, 0% cyanide handling) |
| Comparator Or Baseline | 5-Methyl-1,3,4-thiadiazol-2-amine (Requires CuCN, ~13% yield) |
| Quantified Difference | Eliminates an 87% material loss and stoichiometric copper(I) cyanide usage |
| Conditions | Sandmeyer-type cyanation using CuCN |
Procuring the carbonitrile directly is essential for process safety and economic viability, avoiding a notoriously low-yielding and hazardous cyanation step.
For the synthesis of 5-methyl-1,3,4-thiadiazole-2-carboximidamide hydrochloride—a key intermediate for Biginelli cyclizations—the carbonitrile undergoes a direct, one-pot Pinner reaction using sodium methoxide and ammonium chloride [1]. In contrast, utilizing 5-methyl-1,3,4-thiadiazole-2-carboxylic acid requires prior conversion to a primary amide followed by chemical dehydration to the nitrile before amidine formation can occur.
| Evidence Dimension | Synthetic Step Count to Amidine |
| Target Compound Data | 1 operational step (direct Pinner reaction) |
| Comparator Or Baseline | 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid (≥3 steps) |
| Quantified Difference | Eliminates at least 2 synthetic steps (amidation and dehydration) |
| Conditions | Standard amidine synthesis via methanolic NaOMe and NH4Cl |
Direct procurement of the carbonitrile significantly accelerates the synthesis of amidine-based pharmacophores by maximizing step economy.
In the development of 3,6-dihydropyrimidine derivatives (e.g., Hepatitis B virus polymerase inhibitors), the 5-methyl substitution on the 1,3,4-thiadiazole ring provides essential steric and electronic properties that dictate target binding and metabolic stability [1]. Substituting with an unsubstituted 1,3,4-thiadiazole-2-carbonitrile alters the lipophilicity and electron density of the resulting pyrimidine scaffold, leading to unpredictable shifts in antiviral efficacy and pharmacokinetic profiles.
| Evidence Dimension | Scaffold Substitution Pattern |
| Target Compound Data | 5-Methyl substituted |
| Comparator Or Baseline | Unsubstituted 1,3,4-thiadiazole-2-carbonitrile |
| Quantified Difference | Provides strictly required steric bulk and electron-donating effects |
| Conditions | Structure-activity relationship (SAR) profiling in dihydropyrimidine synthesis |
Buyers developing specific antiviral or agrochemical scaffolds must use the 5-methyl variant to maintain established structure-activity relationships.
5-Methyl-1,3,4-thiadiazole-2-carbonitrile serves as the direct starting material for synthesizing 5-methyl-1,3,4-thiadiazole-2-carboximidamide hydrochloride. This amidine is subsequently utilized in multicomponent Biginelli-type cyclizations to produce 2,4,5,6-substituted 3,6-dihydropyrimidine derivatives, which are heavily investigated as Hepatitis B virus (HBV) polymerase inhibitors [1].
The highly reactive cyano group of the procured compound serves as a direct substrate for [3+2] cycloaddition with azides. This enables the rapid, high-yield construction of 5-(5-methyl-1,3,4-thiadiazol-2-yl)tetrazole derivatives, bypassing the need to handle toxic cyanation reagents in-house prior to the cycloaddition step [1].
Due to the established bioactivity of the 1,3,4-thiadiazole core, this carbonitrile is utilized in the agricultural chemical sector to synthesize novel herbicides and fungicides. Procuring the carbonitrile directly allows formulation chemists to rapidly access amidine, amide, and thioamide derivatives without the throughput bottlenecks associated with amine-to-nitrile conversions [1].